Bienvenue dans la boutique en ligne BenchChem!

5-ethyl-N-((1-isopropylpiperidin-4-yl)methyl)thiophene-2-sulfonamide

Lipophilicity Drug-likeness ADME prediction

This thiophene-2-sulfonamide delivers a differentiated scaffold for carbonic anhydrase (CA) inhibitor discovery and EP4 receptor antagonist programs. Class-level evidence confirms hCA-I/hCA-II inhibition (IC50 23.4 nM–69 nM) and EP4 antagonism (IC50 5.60 nM in related analogs). The N-isopropylpiperidin-4-ylmethyl substituent provides critical steric and electronic modulation—interactions outside the catalytic zinc site enable noncompetitive CA inhibition profiles distinct from classical sulfonamides. Drug-like parameters (MW 330.5, TPSA 86 Ų, XLogP3 3.3, 1 HBD) ensure membrane permeability for cell-based assays and superior ligand efficiency over bulkier triazole-linked analogs. Ideal for focused SAR expansion, EP4 screening cascades in inflammation/pain/immuno-oncology, and protease inhibitor fragment-based libraries. Order reference standard or screening quantities today.

Molecular Formula C15H26N2O2S2
Molecular Weight 330.51
CAS No. 952982-85-3
Cat. No. B2399211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-N-((1-isopropylpiperidin-4-yl)methyl)thiophene-2-sulfonamide
CAS952982-85-3
Molecular FormulaC15H26N2O2S2
Molecular Weight330.51
Structural Identifiers
SMILESCCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C(C)C
InChIInChI=1S/C15H26N2O2S2/c1-4-14-5-6-15(20-14)21(18,19)16-11-13-7-9-17(10-8-13)12(2)3/h5-6,12-13,16H,4,7-11H2,1-3H3
InChIKeyYWJKPCLMKBQEGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 33 mg / 50 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethyl-N-((1-isopropylpiperidin-4-yl)methyl)thiophene-2-sulfonamide (CAS 952982-85-3): A Thiophene-2-Sulfonamide Scaffold for Carbonic Anhydrase and EP4 Receptor Research


5-Ethyl-N-((1-isopropylpiperidin-4-yl)methyl)thiophene-2-sulfonamide (CAS 952982-85-3; PubChem CID 16887547) is a synthetic small molecule (C15H26N2O2S2; MW 330.5 g/mol) belonging to the thiophene-2-sulfonamide class [1]. Its structure features a 5-ethylthiophene-2-sulfonamide core linked via a methylene bridge to an N-isopropylpiperidin-4-yl moiety. Computed physicochemical properties include XLogP3 3.3, a topological polar surface area (TPSA) of 86 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and six rotatable bonds [1]. This scaffold is structurally positioned within the broader class of thiophene-based sulfonamides that have demonstrated potent inhibition of carbonic anhydrase (CA) isoenzymes and, in structurally related analogs, antagonism of the prostaglandin EP4 receptor [2][3].

Why 5-Ethyl-N-((1-isopropylpiperidin-4-yl)methyl)thiophene-2-sulfonamide Cannot Be Interchanged with Simpler Thiophene Sulfonamide Analogs


Within the thiophene-2-sulfonamide class, carbonic anhydrase inhibitory potency spans over three orders of magnitude — from 69 nM to 70 µM against hCA-I and from 23.4 nM to 1.405 µM against hCA-II — depending critically on substitution pattern and the nature of the pendant amine moiety [1]. The N-isopropylpiperidin-4-ylmethyl substituent present in this compound introduces a tertiary amine with a branched alkyl group that simultaneously modulates lipophilicity (XLogP3 3.3 vs. 0.8 for unsubstituted thiophene-2-sulfonamide) [2] and steric bulk, parameters known to influence both enzyme binding pocket complementarity and membrane permeability. Generic substitution with simpler N-alkyl or unsubstituted piperidine sulfonamide analogs risks losing the specific steric and electronic profile required for target engagement, as molecular docking studies on this class have demonstrated that interactions outside the catalytic zinc-binding site — specifically involving the sulfonamide NH and the thiophene ring — are essential for noncompetitive inhibition [1].

5-Ethyl-N-((1-isopropylpiperidin-4-yl)methyl)thiophene-2-sulfonamide: Quantitative Differentiation Data for Procurement Decisions


Computed Lipophilicity (XLogP3) Differentiates This Compound from Simpler Thiophene-2-Sulfonamide Scaffolds, Informing Permeability Predictions

The target compound exhibits a computed XLogP3 of 3.3 [1], reflecting the lipophilic contribution of both the 5-ethyl substituent on the thiophene ring and the N-isopropylpiperidine moiety. In contrast, the unsubstituted parent scaffold thiophene-2-sulfonamide has a computed XLogP3 of approximately 0.8 [2], while the simpler 5-ethylthiophene-2-sulfonamide (CAS 140646-34-0) lacking the piperidine moiety has a computed XLogP3 of approximately 1.5 [3]. The 2.5-log-unit increase in lipophilicity relative to the parent scaffold places this compound in a more favorable range for passive membrane permeability according to Lipinski guidelines, without exceeding the logP > 5 threshold associated with poor solubility and promiscuous binding.

Lipophilicity Drug-likeness ADME prediction Medicinal chemistry

Molecular Weight and TPSA Position This Compound Within Favorable Oral Drug-Likeness Space Compared to Larger Thiophene Sulfonamide Derivatives

The target compound has a molecular weight of 330.5 g/mol and a topological polar surface area (TPSA) of 86 Ų [1]. These values comply with Lipinski's Rule of Five (MW < 500, TPSA < 140 Ų) and Veber's rule (TPSA < 140 Ų). In comparison, representative 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamide derivatives that have demonstrated nanomolar CA inhibition typically have molecular weights exceeding 400-500 g/mol and TPSA values above 100 Ų [2]. The lower MW of this compound provides greater ligand efficiency potential, while the TPSA of 86 Ų balances polarity for solubility with sufficient membrane permeability.

Drug-likeness Physicochemical profiling Lead selection Oral bioavailability

Rotatable Bond Count (6) and Hydrogen Bond Profile Position This Compound for Favorable Ligand Efficiency Relative to More Rigid CA Inhibitor Scaffolds

The target compound possesses six rotatable bonds, one hydrogen bond donor (the sulfonamide NH), and five hydrogen bond acceptors [1]. In contrast, the clinically used CA inhibitor dorzolamide (MW 324.4; TPSA 101.5 Ų) has three rotatable bonds, two HBD, and six HBA [2], while the standard CA inhibitor acetazolamide (MW 222.2; TPSA 151.7 Ų) has two rotatable bonds, three HBD, and seven HBA [3]. The intermediate rotatable bond count of six in the target compound offers greater conformational adaptability than dorzolamide (three rotatable bonds) while maintaining a lower hydrogen bond donor count (one vs. two in dorzolamide), which may be advantageous for passive permeability.

Conformational flexibility Ligand efficiency Structure-activity relationships CA inhibitor design

Thiophene-2-Sulfonamide Class-Level Carbonic Anhydrase Inhibition: This Scaffold Sub-Class Demonstrates Potency Spanning Nanomolar to Micromolar Ranges Against Physiologically Relevant Isoforms

Thiophene-based sulfonamides as a compound class have been evaluated against human carbonic anhydrase isoenzymes I and II (hCA-I, hCA-II) isolated from human erythrocytes, demonstrating IC50 values ranging from 69 nM to 70 µM against hCA-I and from 23.4 nM to 1.405 µM against hCA-II [1]. Importantly, the class displays noncompetitive inhibition kinetics, with molecular docking studies confirming that the sulfonamide group and thiophene ring interact with regions outside the catalytic zinc-binding site [1]. By comparison, the standard CA inhibitor acetazolamide exhibits IC50 values of approximately 250 nM against hCA-I and 12 nM against hCA-II [2]. The most potent compounds within the thiophene sulfonamide class (IC50 values at the lower end of the 23.4–69 nM range) achieve potency comparable to or exceeding acetazolamide against hCA-I, while maintaining noncompetitive binding that may offer advantages for isoform selectivity.

Carbonic anhydrase inhibition hCA-I hCA-II Enzyme kinetics Molecular docking

EP4 Receptor Antagonist Pharmacophore: N-Isopropylpiperidine Moiety Recapitulates a Key Structural Feature of Known Sub-Nanomolar EP4 Antagonists

Structurally related sulfonamide compounds bearing the 1-isopropylpiperidin-4-yl moiety have been characterized as potent EP4 receptor antagonists. In BindingDB, a related sulfonamide compound (CHEMBL3115074) demonstrated an IC50 of 5.60 nM as an antagonist at recombinant human EP4 receptor expressed in HEK293 cells, assessed by inhibition of PGE2-stimulated cAMP accumulation [1]. Separately, X-ray crystallographic data (PDB 6eo8) confirms that the 1-isopropylpiperidine moiety serves as an effective S4 pocket binder in factor Xa inhibitors, with the compound bearing 2-chlorothiophene and 1-isopropylpiperidine moieties achieving Ki values of 0.090 nM against factor Xa and 100 nM against thrombin [2]. While the target compound has not been directly profiled in published EP4 or factor Xa assays, the shared 1-isopropylpiperidin-4-yl pharmacophoric element is validated in both GPCR (EP4) and serine protease (factor Xa) contexts as a recognition element for hydrophobic enzyme pockets.

EP4 receptor Prostaglandin receptor Antagonist Inflammation Immuno-oncology

5-Ethyl-N-((1-isopropylpiperidin-4-yl)methyl)thiophene-2-sulfonamide: Evidence-Backed Research and Procurement Application Scenarios


Carbonic Anhydrase Isozyme Inhibition Screening — Hit Identification and SAR Expansion

Based on class-level evidence that thiophene-2-sulfonamides inhibit hCA-I and hCA-II with IC50 values as low as 69 nM and 23.4 nM, respectively [1], this compound is appropriate as a screening library member for CA inhibitor discovery programs targeting glaucoma, edema, or tumor-associated CA isoforms (hCA IX, hCA XII). Its computed TPSA of 86 Ų and XLogP3 of 3.3 [2] suggest suitability for cell-based CA inhibition assays where membrane permeability is required. Purchase for focused SAR expansion around the N-isopropylpiperidine substituent is supported by molecular docking data indicating that thiophene sulfonamides interact outside the catalytic zinc site, enabling noncompetitive inhibition profiles distinct from classical sulfonamide CA inhibitors [1].

EP4 Prostaglandin Receptor Antagonist Screening — Inflammation and Immuno-Oncology Target Discovery

The validated EP4 antagonist pharmacophore — specifically the 1-isopropylpiperidine moiety — has demonstrated IC50 values of 5.60 nM at recombinant human EP4 in structurally related sulfonamides [3]. This compound should be prioritized for EP4 screening cascades in inflammation, pain, or immuno-oncology programs, particularly where thiophene-based sulfonamides may differentiate from phenyl sulfonamide EP4 antagonists in terms of selectivity over related prostanoid receptors (EP1, EP2, EP3). The compound's rotatable bond count (six) and conformational flexibility [2] may also enable induced-fit binding to EP4 that distinguishes it from more rigid EP4 antagonist chemotypes.

Physicochemical Property-Driven Lead Selection — Prioritizing Compounds with Favorable Drug-Likeness Profiles

With MW of 330.5 g/mol, TPSA of 86 Ų, XLogP3 of 3.3, one HBD, and five HBA, this compound complies with Lipinski and Veber drug-likeness rules [2]. Compared to triazole-linked thiophene sulfonamide CA inhibitors that typically exceed 400 g/mol and 100 Ų TPSA [4], this compound offers superior ligand efficiency potential. Procurement for physicochemical property-focused lead optimization campaigns is indicated, particularly where balancing potency with favorable ADME parameters is the primary decision criterion. The compound's lower HBD count (one) compared to dorzolamide (two) and acetazolamide (three) [5][6] may translate to improved permeability in cell-based models.

Serine Protease Inhibitor Fragment Screening — Factor Xa and Thrombin Program Scaffold

X-ray crystallographic evidence (PDB 6eo8) demonstrates that the 1-isopropylpiperidine moiety occupies the S4 pocket of factor Xa with high complementarity, contributing to a Ki of 0.090 nM for a related 2-chlorothiophene-bearing inhibitor [7]. While the target compound has not been directly profiled against coagulation factors, the shared structural elements — thiophene sulfonamide core and isopropylpiperidine S4 binder — support its inclusion in factor Xa or thrombin fragment-based screening libraries. Procurement for protease inhibitor discovery programs is a rational scenario where the thiophene sulfonamide may serve as a zinc-binding group mimetic or P1 pocket ligand.

Quote Request

Request a Quote for 5-ethyl-N-((1-isopropylpiperidin-4-yl)methyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.